7-(3-Hydroxy-2,5-dioxocyclopentyl)hept-4-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxy-2,5-dioxocyclopentyl)hept-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the ketone groups can yield secondary alcohols .
Scientific Research Applications
7-(3-Hydroxy-2,5-dioxocyclopentyl)hept-4-enoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential therapeutic applications.
Medicine: Exploring its potential as a drug candidate or as a precursor for drug synthesis.
Industry: Limited use in specialized industrial applications due to its unique structure.
Mechanism of Action
The mechanism of action of 7-(3-Hydroxy-2,5-dioxocyclopentyl)hept-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid: Similar structure but lacks the double bond in the hept-4-enoic acid chain.
(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid: Contains a tritylthio group instead of the dioxocyclopentyl group.
Properties
CAS No. |
106110-00-3 |
---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
7-(3-hydroxy-2,5-dioxocyclopentyl)hept-4-enoic acid |
InChI |
InChI=1S/C12H16O5/c13-9-7-10(14)12(17)8(9)5-3-1-2-4-6-11(15)16/h1-2,8,10,14H,3-7H2,(H,15,16) |
InChI Key |
NTPXYYRIOUMWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(C1=O)CCC=CCCC(=O)O)O |
Origin of Product |
United States |
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